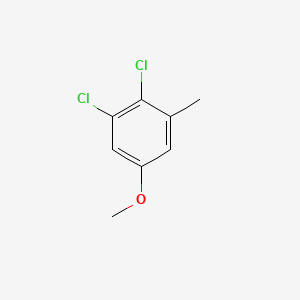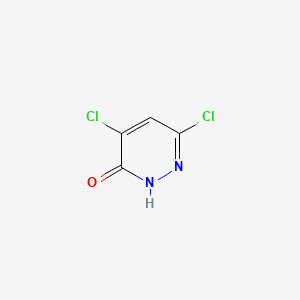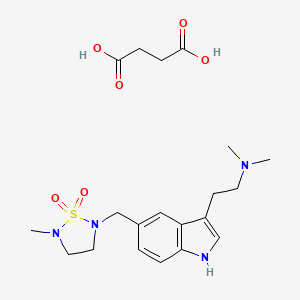
L-703,664 succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-703,664 succinate is a selective 5-HT1D receptor agonist . It displays selectivity over other 5-HT receptor subtypes and other receptors . The chemical name of L-703,664 succinate is N, N -Dimethyl-5- [ (5-methyl-1,1-dioxodo-1,2,5-thiadiazolidin-2-yl)methyl]-1 H -indole-3-ethanamine succinate .
Molecular Structure Analysis
The molecular formula of L-703,664 succinate is C16H24N4O2S.C4H6O4 . The molecular weight is 454.54 . The InChI Key is WLXRLNXDMGIORD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
L-703,664 succinate is soluble to 50 mM in water and to 100 mM in DMSO .Scientific Research Applications
Neuroscience
L-703,664 succinate: is primarily recognized as a selective 5-HT1D receptor agonist . This specificity makes it a valuable tool in neuroscience research, particularly in the study of migraine mechanisms, as 5-HT1D receptors are implicated in the pathophysiology of migraines. It aids in understanding the role of serotonin in neuronal signaling and can be used to develop targeted migraine therapies.
Cardiology
Research has shown that succinate levels can influence heart function . While L-703,664 succinate itself may not be directly used in cardiology, understanding its mechanism can inform the development of treatments for conditions like cardiac fibrosis and heart failure. It serves as a model compound to study the impact of 5-HT1D receptor activation in cardiac tissues.
Gastroenterology
In gastroenterology, succinate plays a role in modulating intestinal barrier function and inflammation . L-703,664 succinate, through its action on 5-HT receptors, could potentially influence gastrointestinal motility and secretions, contributing to research on gut health and diseases such as IBS and IBD.
Oncology
The role of succinate as a metabolic signal in tumor environments is an area of interest in oncology . L-703,664 succinate’s interaction with 5-HT receptors might offer insights into the metabolic alterations within cancer cells, possibly affecting tumor growth and metastasis.
Pharmacology
As a selective agonist for 5-HT1D receptors, L-703,664 succinate is a significant compound in pharmacological research . It helps in the study of various drugs’ pharmacodynamics and pharmacokinetics, especially those targeting serotonergic pathways.
Endocrinology
Succinate: has been identified as a hormone-like signal that can influence metabolic homeostasis and energy balance . L-703,664 succinate could be used to explore the endocrine functions of 5-HT1D receptors, potentially impacting diabetes research and metabolic syndrome studies.
Immunology
In immunology, succinate acts as a signaling molecule that can modulate immune responses . L-703,664 succinate’s selective activation of 5-HT1D receptors may provide a model to study the complex interplay between neurotransmitters and immune cell function.
Dermatology
While there is no direct link between L-703,664 succinate and dermatology, the study of succinate in skin cells could provide insights into skin physiology and pathologies . Understanding how serotonergic signaling affects skin could lead to new approaches in treating skin conditions.
Mechanism of Action
Target of Action
The primary target of L-703,664 succinate is the 5-HT1D receptor . This receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that inhibits the release of serotonin, dopamine, and acetylcholine in the brain .
Mode of Action
L-703,664 succinate acts as an agonist for the 5-HT1D receptor . This means it binds to this receptor and activates it, mimicking the action of the natural ligand, serotonin. The activation of the 5-HT1D receptor by L-703,664 succinate leads to a series of intracellular events, including the inhibition of adenylate cyclase activity and the decrease in the production of cAMP .
Biochemical Pathways
The activation of the 5-HT1D receptor by L-703,664 succinate affects several biochemical pathways. The most significant of these is the inhibition of adenylate cyclase activity , leading to a decrease in the production of cyclic adenosine monophosphate (cAMP) . This reduction in cAMP levels affects various downstream signaling pathways, including those involved in the regulation of mood, appetite, and sleep .
Result of Action
The activation of the 5-HT1D receptor by L-703,664 succinate can lead to various molecular and cellular effects. These include the inhibition of neurotransmitter release and the modulation of neuronal excitability . These effects can influence various physiological processes, such as mood regulation, appetite control, and sleep-wake cycles .
properties
IUPAC Name |
butanedioic acid;N,N-dimethyl-2-[5-[(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)methyl]-1H-indol-3-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S.C4H6O4/c1-18(2)7-6-14-11-17-16-5-4-13(10-15(14)16)12-20-9-8-19(3)23(20,21)22;5-3(6)1-2-4(7)8/h4-5,10-11,17H,6-9,12H2,1-3H3;1-2H2,(H,5,6)(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXRLNXDMGIORD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(S1(=O)=O)CC2=CC3=C(C=C2)NC=C3CCN(C)C.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-703,664 succinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




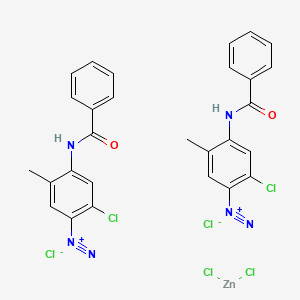
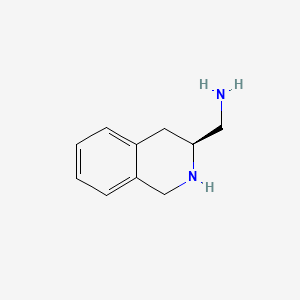
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B599765.png)




